

Application Note: Quantification of Prosulfuron Residues Using HPLC-UV

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Compound of Interest

Compound Name: Prosulfuron

Cat. No.: B166686

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of **Prosulfuron** residues in environmental samples. **Prosulfuron**, a sulfonylurea herbicide, is widely used for the control of broadleaf weeds.[1][2][3][4] This document provides a comprehensive protocol covering sample preparation, chromatographic conditions, and method validation to ensure accurate and precise quantification of **Prosulfuron** residues. The described method is crucial for environmental monitoring, food safety assessment, and toxicological studies.

Introduction

Prosulfuron is a selective herbicide used to control broadleaf weeds in various crops.[1][2][3] Its persistence and mobility in soil and water systems necessitate sensitive and specific analytical methods for residue monitoring to ensure environmental safety and regulatory compliance.[5] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of thermally labile and polar herbicides like **Prosulfuron**. [6] This method offers a balance of sensitivity, specificity, and cost-effectiveness for routine analysis.

Chemical Properties of Prosulfuron

Property	Value
IUPAC Name	1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenylsulfonyl]urea[2]
CAS Number	94125-34-5[2][7][8]
Molecular Formula	C ₁₅ H ₁₆ F ₃ N ₅ O ₄ S[2][5][7][8]
Molecular Weight	419.4 g/mol [2][4][8]
UV-Vis Absorption	Maximum absorption at 227.5 nm, with a shoulder at 250 nm.[5] No significant absorption is observed above 290 nm.[5]
Solubility in Water	pH dependent: 87 mg/L (pH 5.0), 4 g/L (pH 6.8), 43 g/L (pH 7.7) at 25°C[2]

Experimental Protocol

This protocol provides a general framework for the analysis of **Prosulfuron** in soil and water samples. Method optimization and validation are recommended for specific sample matrices.

Sample Preparation

1.1. Water Samples

- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
 - Load 100 mL of the filtered water sample onto the cartridge at a flow rate of 5 mL/min.
 - Wash the cartridge with 5 mL of deionized water to remove interferences.
 - Dry the cartridge under vacuum for 10 minutes.
 - Elute the **Prosulfuron** with 5 mL of acetonitrile.

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

1.2. Soil Samples

- Microwave-Assisted Extraction (MAE):
 - Weigh 10 g of a homogenized soil sample into a microwave extraction vessel.
 - Add 20 mL of a dichloromethane-acetonitrile mixture (2:1, v/v) acidified with 0.8% (v/v) acetic acid.[\[9\]](#)
 - Microwave the sample at a controlled temperature (e.g., 50°C) for a specified time (e.g., 10 minutes).
 - Allow the sample to cool, then filter the extract.
 - Concentrate the filtrate using a rotary evaporator.
 - The extract can be further cleaned up using solid-phase extraction as described for water samples.

HPLC-UV Analysis

Chromatographic Conditions:

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Acetonitrile:Water with 0.1% orthophosphoric acid (e.g., 80:20 v/v)[10]
Flow Rate	1.0 mL/min[10]
Injection Volume	20 µL
UV Detection Wavelength	228 nm or 254 nm[11]
Column Temperature	30°C

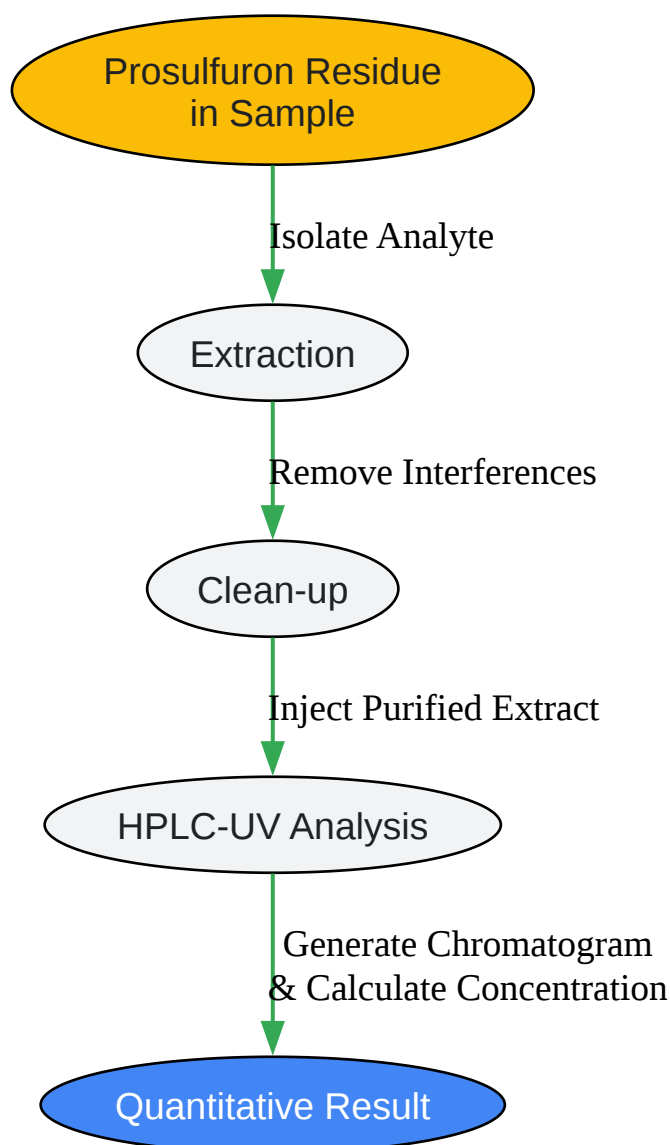
Method Validation Data

The following table summarizes typical performance data for the HPLC-UV method for sulfonylurea herbicides, which can be expected for **Prosulfuron** analysis after method validation.

Parameter	Typical Value
Linearity (R ²)	> 0.99[12][13][14]
Limit of Detection (LOD)	0.89 µg/kg (soil)[9]
Limit of Quantification (LOQ)	~2.7 µg/kg (soil) (Estimated as 3x LOD)
Recovery	97.91% to 99.83% (soil)[9]
Precision (%RSD)	< 15%

Diagrams

Caption: Experimental workflow for **Prosulfuron** residue analysis.



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Caption: Logical steps in **Prosulfuron** quantification.

Conclusion

The HPLC-UV method described in this application note provides a reliable and accessible approach for the quantification of **Prosulfuron** residues in environmental matrices. The detailed protocol for sample preparation and chromatographic analysis, along with the expected validation parameters, offers a solid foundation for laboratories involved in pesticide residue monitoring. Proper method validation is essential to ensure the accuracy and precision of the results for specific sample types.

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